(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol
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Overview
Description
(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is a heterocyclic compound that features a fused pyridine and pyran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a pyridine derivative, the compound can be synthesized through a series of reactions involving nucleophilic substitution and cyclization .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and specific reaction conditions to facilitate the cyclization process efficiently. The use of continuous flow reactors and other advanced techniques can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding oxidized form.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine or pyran rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a lead compound for developing new pharmaceuticals.
Industry: It is used in the development of advanced materials with specific properties, such as electronic and optical materials
Mechanism of Action
The mechanism of action of (S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
- Pyridin-2-ol
- Pyridin-3-ol
- Pyridin-4-ol
Uniqueness
(S)-3,4-Dihydro-2H-pyrano[3,2-c]pyridin-4-ol is unique due to its fused ring system, which imparts distinct chemical and physical properties. Compared to other pyridinols, it offers a different reactivity profile and potential for diverse applications .
Conclusion
This compound is a compound of significant interest in various scientific fields
Properties
Molecular Formula |
C8H9NO2 |
---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
(4S)-3,4-dihydro-2H-pyrano[3,2-c]pyridin-4-ol |
InChI |
InChI=1S/C8H9NO2/c10-7-2-4-11-8-1-3-9-5-6(7)8/h1,3,5,7,10H,2,4H2/t7-/m0/s1 |
InChI Key |
JLLHURQFNKRLRE-ZETCQYMHSA-N |
Isomeric SMILES |
C1COC2=C([C@H]1O)C=NC=C2 |
Canonical SMILES |
C1COC2=C(C1O)C=NC=C2 |
Origin of Product |
United States |
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